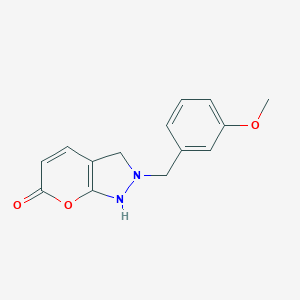
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazolone derivatives and is synthesized using various methods.
作用机制
The mechanism of action of Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways in the body. For example, it has been reported to inhibit cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
生化和生理效应
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been reported to reduce the levels of proinflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the body. It has also been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. Additionally, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in the body.
实验室实验的优点和局限性
One of the advantages of Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- is its potential therapeutic applications in various diseases. Additionally, this compound can be synthesized using various methods, making it easily accessible for laboratory experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to work with in some experiments.
未来方向
There are several future directions for Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- research. One of the future directions is to study its potential as a neuroprotective agent. Additionally, this compound can be further studied for its potential as an anti-inflammatory and antioxidant agent. Furthermore, its potential as an anticancer agent can be explored in more detail. Finally, the development of novel synthetic methods for this compound can also be a future direction for research.
Conclusion:
In conclusion, Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- is a heterocyclic compound that has shown potential therapeutic applications in various scientific research studies. This compound can be synthesized using various methods and has been reported to exhibit anti-inflammatory, antioxidant, antimicrobial, antitumor, and antifungal activities. Its mechanism of action is not fully understood, but it is believed to inhibit various enzymes and signaling pathways in the body. This compound has several advantages and limitations for laboratory experiments, and there are several future directions for research.
合成方法
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- can be synthesized using various methods, including the one-pot three-component reaction, microwave-assisted synthesis, and green synthesis. The one-pot three-component reaction involves the reaction of 3-methoxybenzaldehyde, dimedone, and hydrazine hydrate in the presence of a catalytic amount of acetic acid. Microwave-assisted synthesis involves the reaction of 3-methoxybenzaldehyde, dimedone, and hydrazine hydrate in the presence of a solvent under microwave irradiation. Green synthesis involves the reaction of 3-methoxybenzaldehyde, dimedone, and hydrazine hydrate in the presence of a green catalyst under solvent-free conditions.
科学研究应用
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- has shown potential therapeutic applications in various scientific research studies. This compound has been reported to exhibit anti-inflammatory, antioxidant, antimicrobial, antitumor, and antifungal activities. Additionally, it has been studied for its potential as an analgesic, anticonvulsant, and antidepressant agent.
属性
CAS 编号 |
142733-19-5 |
|---|---|
产品名称 |
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- |
分子式 |
C14H14N2O3 |
分子量 |
258.27 g/mol |
IUPAC 名称 |
2-[(3-methoxyphenyl)methyl]-1,3-dihydropyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C14H14N2O3/c1-18-12-4-2-3-10(7-12)8-16-9-11-5-6-13(17)19-14(11)15-16/h2-7,15H,8-9H2,1H3 |
InChI 键 |
QRIDYEWJGJFRQY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CC3=C(N2)OC(=O)C=C3 |
规范 SMILES |
COC1=CC=CC(=C1)CN2CC3=C(N2)OC(=O)C=C3 |
其他 CAS 编号 |
142733-19-5 |
同义词 |
2-((3-methoxyphenyl)methyl)pyrano(2-3-c)pyrazol-6(1H)-one HA 29 HA-29 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



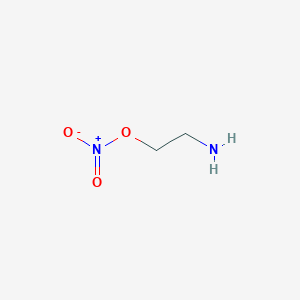
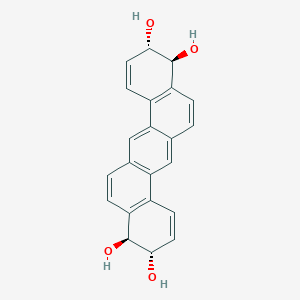
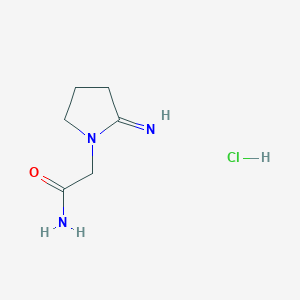
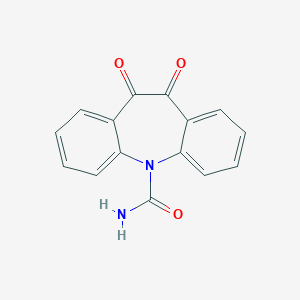
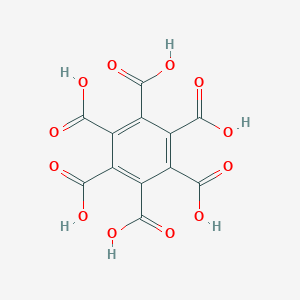
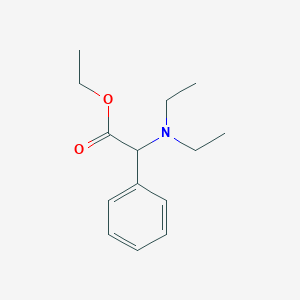
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B123992.png)
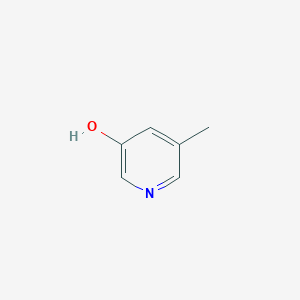
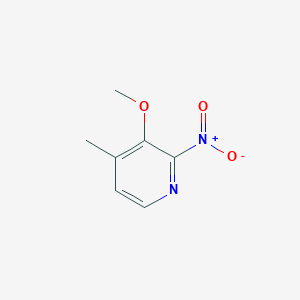
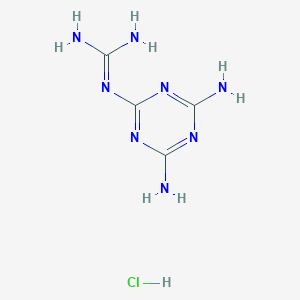
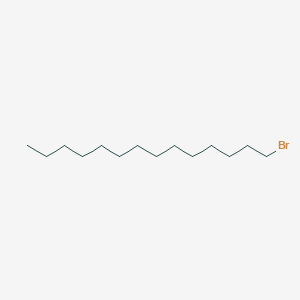
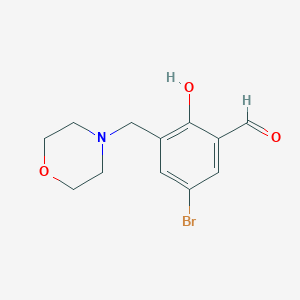
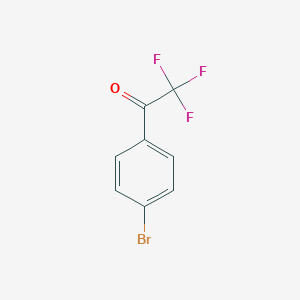
![(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B124026.png)